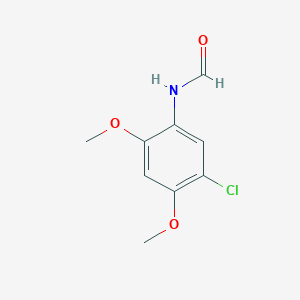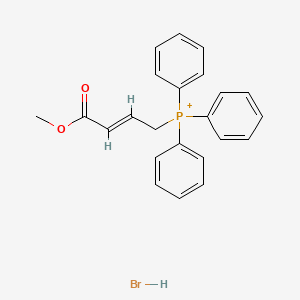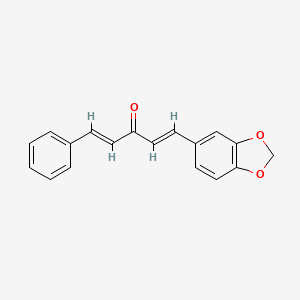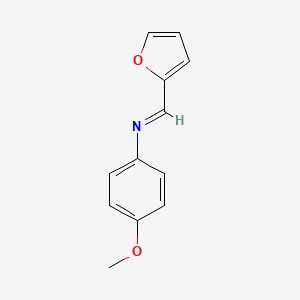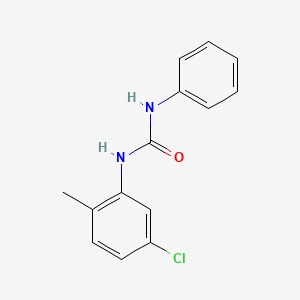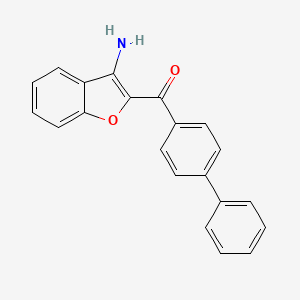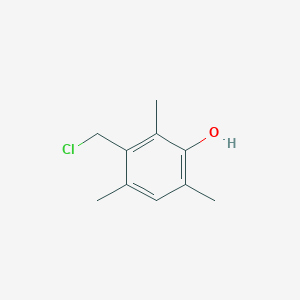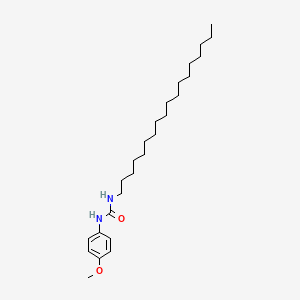
1-(4-Methoxyphenyl)-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-octadecylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group attached to a long octadecyl chain through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-octadecylurea typically involves the reaction of 4-methoxyaniline with octadecyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via the formation of a urea linkage between the amine group of 4-methoxyaniline and the isocyanate group of octadecyl isocyanate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenyl)-3-octadecylurea.
Reduction: Formation of 4-methoxyaniline and octadecylamine.
Substitution: Formation of 1-(4-Halophenyl)-3-octadecylurea.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The long octadecyl chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-dodecylurea: Similar structure but with a shorter alkyl chain.
1-(4-Methoxyphenyl)-3-hexadecylurea: Similar structure but with a slightly shorter alkyl chain.
1-(4-Methoxyphenyl)-3-octylurea: Similar structure but with a much shorter alkyl chain.
Uniqueness
1-(4-Methoxyphenyl)-3-octadecylurea is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long chain can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the combination of the methoxyphenyl group and the long alkyl chain can result in unique biological activities and interactions.
Properties
CAS No. |
4128-42-1 |
|---|---|
Molecular Formula |
C26H46N2O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-24-19-21-25(30-2)22-20-24/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29) |
InChI Key |
XBAHFVAWFJVCJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


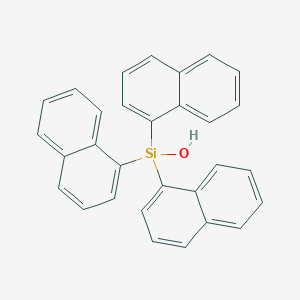
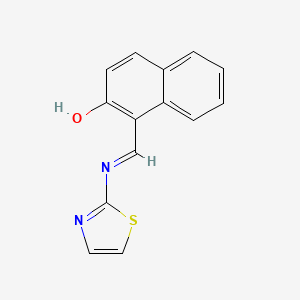
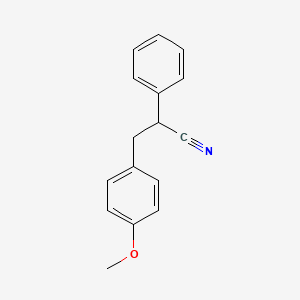
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

